molecular formula C17H16N2O3S2 B2997376 Ethyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 397288-10-7

Ethyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2997376
CAS No.: 397288-10-7
M. Wt: 360.45
InChI Key: DTULRYVKVPDPQE-UHFFFAOYSA-N
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Description

Ethyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that features a benzothiazole moiety fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step reactions. . The reaction conditions often require the use of catalysts such as Lewis acids and bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Green chemistry principles, such as the use of recyclable catalysts and solvent-free reactions, are also increasingly being adopted to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole and thiophene rings.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. The thiophene ring enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate is unique due to its combined benzothiazole and thiophene moieties, which confer a distinct set of chemical and biological properties. This dual functionality enhances its versatility and potential for various applications, setting it apart from other similar compounds .

Properties

IUPAC Name

ethyl 2-(1,3-benzothiazole-2-carbonylamino)-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-4-22-17(21)13-9(2)10(3)23-15(13)19-14(20)16-18-11-7-5-6-8-12(11)24-16/h5-8H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTULRYVKVPDPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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